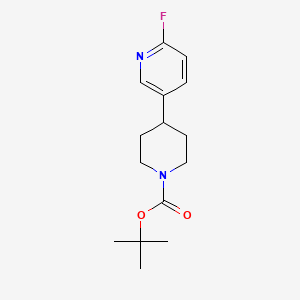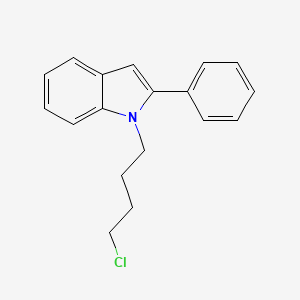
4,5-Dibromothiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromothiophene-3-carbonitrile is an organobromine compound with the molecular formula C5HBr2NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and a nitrile group attached to the thiophene ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 4,5-Dibromothiophene-3-carbonitrile can be synthesized through various methods. One common approach involves the bromination of thiophene-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 4 and 5 positions of the thiophene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 4,5-Dibromothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous solvents like tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) under inert atmosphere.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.
Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Reduction Products: Thiophene-3-amine derivatives.
科学研究应用
4,5-Dibromothiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 4,5-dibromothiophene-3-carbonitrile exerts its effects depends on its application:
In Organic Synthesis: The bromine atoms and nitrile group act as reactive sites for further chemical modifications, enabling the construction of complex molecular architectures.
In Materials Science: The compound’s electronic properties, such as electron affinity and conductivity, are influenced by the presence of bromine and nitrile groups, making it suitable for use in electronic devices.
相似化合物的比较
4,5-Dibromothiophene-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.
3,4-Dibromothiophene: Lacks the nitrile group, affecting its reactivity and applications.
2,5-Dibromothiophene-3,4-dicarbonitrile: Contains additional nitrile groups, leading to different chemical properties and uses.
Uniqueness: 4,5-Dibromothiophene-3-carbonitrile is unique due to the specific positioning of the bromine atoms and nitrile group, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of specialized organic compounds and advanced materials.
属性
分子式 |
C5HBr2NS |
|---|---|
分子量 |
266.94 g/mol |
IUPAC 名称 |
4,5-dibromothiophene-3-carbonitrile |
InChI |
InChI=1S/C5HBr2NS/c6-4-3(1-8)2-9-5(4)7/h2H |
InChI 键 |
NZIJTLLIVIWIFG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(S1)Br)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)


![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)







![Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester](/img/structure/B12063899.png)
